molecular formula C23H18N2O4Se B12388808 TrxR1-IN-1

TrxR1-IN-1

Cat. No.: B12388808
M. Wt: 465.4 g/mol
InChI Key: YTNGXACANTXCOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TrxR1-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a selenocysteine-containing precursor, followed by its acetylation and subsequent coupling with other functional groups to form the final compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure optimal yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations. This includes optimizing reaction conditions, using high-purity starting materials, and implementing efficient purification techniques to obtain the final product in large quantities .

Chemical Reactions Analysis

Types of Reactions: TrxR1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biological activity and therapeutic potential .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperature, pH, and solvent systems to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized intermediates, while reduction reactions may yield reduced forms of the compound .

Comparison with Similar Compounds

TrxR1-IN-1 is unique compared to other thioredoxin reductase inhibitors due to its specific binding affinity and potency. Similar compounds include auranofin, piperlongumine, and butaselen, which also target thioredoxin reductase but may have different mechanisms of action and therapeutic profiles . This compound stands out for its potential to induce apoptosis in cancer cells with high specificity and minimal off-target effects .

List of Similar Compounds:
  • Auranofin
  • Piperlongumine
  • Butaselen
  • Cynaropicrin
  • Securinine
  • Vitagulantin A
  • Gambogenic acid
  • Sanguinarine
  • Jolkinolide B
  • Gelenaline

Biological Activity

Thioredoxin reductase 1 (TrxR1) is a crucial enzyme involved in maintaining cellular redox balance and protecting against oxidative stress. The compound TrxR1-IN-1 has emerged as a significant inhibitor of TrxR1, with implications for cancer therapy and other diseases. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and potential therapeutic applications.

TrxR1 functions as a selenoprotein that reduces oxidized thioredoxin (Trx) using electrons derived from NADPH. The inhibition of TrxR1 by compounds like this compound can disrupt this redox balance, leading to increased levels of reactive oxygen species (ROS) within cells. This disruption can trigger various cellular responses, including apoptosis and cell cycle arrest.

Inhibitory Effects of this compound

This compound has been shown to effectively inhibit the enzymatic activity of TrxR1 in various cellular contexts. For instance, studies indicate that the inhibition of TrxR1 leads to:

  • Increased ROS Accumulation : Elevated ROS levels can induce oxidative stress, which is detrimental to cancer cells, potentially leading to their death .
  • Induction of Apoptosis : By promoting oxidative damage, this compound can initiate apoptotic pathways in cancer cells .
  • Cell Cycle Arrest : The compound has been linked to G1/S phase cell cycle arrest, further inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different cancer types:

1. Colorectal Cancer

A study demonstrated that hydroxytyrosol (HT), a natural compound with similar inhibitory effects on TrxR1, significantly reduced the viability of colon cancer cells by inducing apoptosis and increasing ROS levels. The findings suggest that targeting TrxR1 could be a viable strategy for colorectal cancer treatment .

2. Lung Cancer

Research involving lung adenocarcinoma (LUAD) revealed that high expression levels of TrxR1 correlate with poor patient prognosis. The combination of TrxR1 inhibitors like this compound with existing therapies such as lenvatinib showed enhanced antitumor effects through synergistic mechanisms that further increase ROS levels in cancer cells .

3. Glioma

In glioma studies, overexpression of TrxR1 was associated with increased resistance to ionizing radiation. Inhibiting TrxR1 using compounds like this compound sensitized these cells to radiation therapy by enhancing ROS accumulation and promoting apoptosis .

Data Summary

The following table summarizes key findings related to the biological activity of this compound across different studies:

Cancer Type Mechanism Outcome Reference
Colorectal CancerInhibition of TrxR1Induced apoptosis and ROS accumulation
Lung AdenocarcinomaSynergistic effect with lenvatinibEnhanced antitumor activity
GliomaRadiosensitization via ROS accumulationIncreased sensitivity to radiation therapy

Properties

Molecular Formula

C23H18N2O4Se

Molecular Weight

465.4 g/mol

IUPAC Name

[2-[[4-(3-oxo-1,2-benzoselenazol-2-yl)phenyl]methylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C23H18N2O4Se/c1-15(26)29-20-8-4-2-6-18(20)22(27)24-14-16-10-12-17(13-11-16)25-23(28)19-7-3-5-9-21(19)30-25/h2-13H,14H2,1H3,(H,24,27)

InChI Key

YTNGXACANTXCOY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4[Se]3

Origin of Product

United States

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